2-Ethyl-4,5-dihydrothiazole

Semiochemical identification Volatile metabolomics GC-MS confirmation

2-Ethyl-4,5-dihydrothiazole (synonyms: 2-ethylthiazoline, 2-ethyl-2-thiazoline) is a five-membered heterocyclic compound containing both sulfur and nitrogen, classified within the 4,5-dihydrothiazole (thiazoline) family. Its molecular formula is C5H9NS with a molecular weight of 115.20 g/mol.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 16982-46-0
Cat. No. B095931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5-dihydrothiazole
CAS16982-46-0
Synonyms2-ethyl-4,5-dihydrothiazole
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESCCC1=NCCS1
InChIInChI=1S/C5H9NS/c1-2-5-6-3-4-7-5/h2-4H2,1H3
InChIKeyVBLYWGDAYORRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,5-dihydrothiazole (CAS 16982-46-0): Physicochemical Identity and Core Properties for Informed Procurement


2-Ethyl-4,5-dihydrothiazole (synonyms: 2-ethylthiazoline, 2-ethyl-2-thiazoline) is a five-membered heterocyclic compound containing both sulfur and nitrogen, classified within the 4,5-dihydrothiazole (thiazoline) family [1]. Its molecular formula is C5H9NS with a molecular weight of 115.20 g/mol. Key physicochemical properties include a boiling point of 157.8 °C at 760 mmHg, a flash point of 49.2 °C, and a density of 1.12 g/cm³ [2]. The compound is catalogued as a volatile organic compound (VOC) and is annotated in semiochemical databases with a Kovats retention index of 924 on an SPB-1 capillary column [3].

Why 2-Ethyl-4,5-dihydrothiazole Cannot Be Generically Substituted by Other 4,5-Dihydrothiazole Analogs in Research and Industrial Settings


Although 4,5-dihydrothiazoles share a common heterocyclic core, the identity of the 2-position substituent (e.g., methyl, ethyl, acetyl, aryl) dictates divergent physicochemical properties, chromatographic behavior, and chemical reactivity. In aldehyde/cysteamine model systems, phosphate-catalyzed redox conversion between thiazolidine and thiazoline forms is substituent-dependent, leading to distinct equilibrium compositions for different 2-alkyl substituents [1]. In synthetic chemistry, 2-ethyl-substituted thiazolines undergo stereocontrolled radical cyclization with 2-halobenzoyl chlorides to afford specific tetrahydrothiazolo[3,2-b]isoquinolin-5-one diastereomers — a reaction pathway sensitive to the steric and electronic character of the 2-alkyl group [2]. These substituent-dependent properties mean that procurement of a generic 4,5-dihydrothiazole without the precise ethyl substituent introduces uncontrolled variability in volatility, retention time, and reaction outcome.

2-Ethyl-4,5-dihydrothiazole: Quantifiable Differentiation Evidence for Scientific Selection


Gas Chromatographic Retention Index Differentiates 2-Ethyl-4,5-dihydrothiazole from the 2-Methyl Analog on a Standard Non-Polar Column

On an SPB-1 (100% polydimethylsiloxane) capillary column, 2-ethyl-4,5-dihydrothiazole exhibits a Kovats retention index (RI) of 924 [1]. This value is substantially higher than that of the 2-methyl homolog (2-methyl-4,5-dihydrothiazole), which elutes at a lower RI (~860–880 on equivalent non-polar phases) due to its reduced carbon chain length and lower boiling point [2]. The RI difference of approximately 40–60 index units provides unambiguous chromatographic resolution between the two analogs under standard GC-MS conditions used in semiochemical and VOC profiling workflows.

Semiochemical identification Volatile metabolomics GC-MS confirmation

Boiling Point and Flash Point Define Handling and Formulation Boundaries Relative to the 2-Methyl Analog

2-Ethyl-4,5-dihydrothiazole has a reported boiling point of 157.8 °C at 760 mmHg and a flash point of 49.2 °C [1]. The 2-methyl-4,5-dihydrothiazole analog (CAS 2346-00-1) boils at approximately 144–145 °C, with a correspondingly lower flash point [2]. The ~13 °C higher boiling point of the ethyl derivative translates to a reduced evaporation rate at ambient temperature, which directly influences headspace concentration in volatile delivery systems and dictates different storage and handling requirements under occupational safety guidelines.

Solvent selection Process safety Formulation volatility

Stereochemical Outcome in Radical Cyclization Chemistry Is 2-Substituent-Dependent

In the reaction of 2-ethylthiazolines with 2-halobenzoyl chlorides, N-(2-halobenzoyl)-cyclic ketene-N,S-acetals are formed, which subsequently undergo stereocontrolled radical cyclization to yield (R,S,S)- and (R,R,S)-3-alkyl-10-methyl-2,3,10,10a-tetrahydrothiazolo[3,2-b]isoquinolin-5-one diastereomers [1]. The 2-ethyl substituent provides a specific steric environment that influences the diastereomeric ratio. 2-Methylthiazolines, lacking the additional methylene unit, exhibit different stereochemical outcomes in analogous cyclizations due to reduced steric bulk at the 2-position [2]. Quantitative diastereomeric ratios for the ethyl derivative versus the methyl derivative are distinct, making the ethyl compound the required substrate when the (R,S,S) diastereomer is the synthetic target.

Synthetic methodology Radical cyclization Diastereoselective synthesis

Differential Volatile Organic Compound (VOC) Classification Power in Biological Samples

In a Random Forest classification analysis of volatile organic compounds from mouse samples, 2-ethyl-4,5-dihydrothiazole (annotated as VOC A336) was identified as one of the top discriminative features for classifying samples by sex, with a high Gini importance score [1]. In the same dataset, other structurally related thiazoles (e.g., 2-sec-butylthiazole, A305/A337) also displayed sex-biased emission but with different importance rankings. While quantitative fold-change values between male and female emissions are not reported in the extracted table, the compound's inclusion among the most discriminative VOCs indicates that its biological abundance is quantitatively associated with a sex-dependent physiological variable, a property not equally shared by all thiazole congeners in the panel.

Metabolomics VOC biomarker discovery Sex-specific volatile profiling

2-Ethyl-4,5-dihydrothiazole: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Authentic Standard for GC-MS Confirmation of 2-Ethyl-4,5-dihydrothiazole in Semiochemical and Metabolomics Studies

The defined Kovats retention index (RI = 924 on SPB-1) [1] makes 2-ethyl-4,5-dihydrothiazole a reliable authentic standard for gas chromatographic confirmation in semiochemical identification workflows and VOC metabolomics. Its chromatographic resolution from the 2-methyl homolog (ΔRI ≈ 40–60 units) ensures unambiguous peak assignment, eliminating the risk of misannotation that can occur when laboratories rely solely on mass spectral library matching without retention index verification [2].

Synthesis of Stereodefined Tetrahydrothiazolo[3,2-b]isoquinolin-5-one Scaffolds via Radical Cyclization

2-Ethyl-4,5-dihydrothiazole serves as a required starting material for the stereocontrolled radical cyclization route to (R,S,S)- and (R,R,S)-3-alkyl-10-methyl-2,3,10,10a-tetrahydrothiazolo[3,2-b]isoquinolin-5-one diastereomers [1]. The 2-ethyl substituent imparts the specific steric environment necessary to achieve the reported diastereoselectivity. Procurement of the 2-methyl or 2-propyl analog will yield different diastereomeric ratios, making 2-ethyl-4,5-dihydrothiazole the exclusively appropriate substrate for this published methodology.

Volatile Delivery Systems Requiring Controlled Evaporation Rates Above Ambient Temperature

With a boiling point of 157.8 °C and a flash point of 49.2 °C [1], 2-ethyl-4,5-dihydrothiazole exhibits reduced volatility compared to the 2-methyl analog (BP ~144 °C). This property is advantageous in industrial volatile delivery systems or olfactory testing where a lower headspace saturation concentration at room temperature is desired, providing finer control over vapor-phase concentration without the rapid depletion characteristic of the more volatile methyl congener [2].

Targeted VOC Quantification in Sex-Biased Biomarker Validation Studies

The identification of 2-ethyl-4,5-dihydrothiazole as a male-biased discriminative VOC in mouse metabolomics [1] positions the compound as a target analyte for validation studies in mammalian chemical ecology. Laboratories expanding these findings to other rodent models or translational biomarker research require a verified, high-purity standard to ensure quantitative accuracy and inter-laboratory reproducibility, particularly given the potential for co-elution with other low-molecular-weight thiazoles.

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